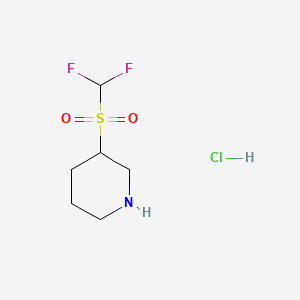

3-Difluoromethanesulfonylpiperidine hydrochloride

描述

3-Difluoromethanesulfonylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoromethanesulfonyl (-SO₂CF₂H) substituent at the 3-position of the piperidine ring. Its structural features, including the electron-withdrawing sulfonyl group and fluorine atoms, enhance metabolic stability and modulate pharmacokinetic properties such as solubility and membrane permeability .

属性

分子式 |

C6H12ClF2NO2S |

|---|---|

分子量 |

235.68 g/mol |

IUPAC 名称 |

3-(difluoromethylsulfonyl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H |

InChI 键 |

NJBMWXFUZJQDGK-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CNC1)S(=O)(=O)C(F)F.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of 3-Difluoromethanesulfonylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学研究应用

3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.

作用机制

The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of Piperidine Hydrochlorides

The following table summarizes key structural and functional differences between 3-difluoromethanesulfonylpiperidine hydrochloride and related piperidine derivatives:

Functional Group Impact on Properties

- Fluorination Effects : Fluorine atoms in 3,3-Difluoropiperidine HCl and the target compound reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

- Toxicity Profile : Unlike 4-(Diphenylmethoxy)piperidine HCl, which exhibits acute toxicity, fluorinated sulfonyl derivatives may show reduced acute hazards due to stabilized sulfonamide bonds .

生物活性

3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C6H8ClF2N2O2S

- Molecular Weight : Approximately 221.65 g/mol

- CAS Number : 2624142-03-4

- Structure : The compound features a piperidine ring linked to a difluoromethanesulfonyl group, which contributes to its unique reactivity and biological activity.

The biological activity of 3-Difluoromethanesulfonylpiperidine hydrochloride is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.

- Receptor Binding : It may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to physiological effects.

- Gene Expression Modulation : It can influence the expression of genes associated with various cellular functions, potentially altering protein synthesis.

Biological Activity

Research has shown that 3-Difluoromethanesulfonylpiperidine hydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing to evaluate its efficacy in inhibiting tumor growth in various cancer models.

- Neuroprotective Effects : There is emerging evidence suggesting potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of 3-Difluoromethanesulfonylpiperidine hydrochloride:

-

Study on Antimicrobial Activity :

- Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on various cancer cell lines.

- Findings : Induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。